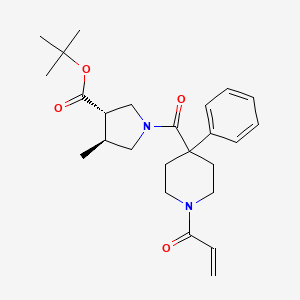
Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate is a synthetically-derived compound known for its complex structure and versatile reactivity. It features a tert-butyl ester group and several functional groups that confer interesting chemical behaviors.
Vorbereitungsmethoden
: Synthetic Routes and Reaction Conditions: One common synthetic route starts with the preparation of the piperidine derivative, which is then acylated using prop-2-enoyl chloride. The resulting intermediate undergoes further transformations, including the addition of pyrrolidine and the incorporation of the tert-butyl ester. Each step is carefully optimized for temperature, solvent, and catalysts to achieve high yields.
Industrial Production Methods: Industrially, the compound can be synthesized using flow chemistry techniques. This involves continuous-flow reactors that facilitate precise control over reaction conditions, enhancing safety and scalability. Optimization of each step to reduce by-products and enhance purity is critical.
Analyse Chemischer Reaktionen
: Tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate:
Oxidation
: Can oxidize the prop-2-enoyl group under the influence of reagents like KMnO₄.
Reduction
: The compound can undergo reduction of the double bond, using agents like LiAlH₄.
Substitution
: Commonly involves reactions at the piperidine nitrogen or the ester group. Reagents such as alkyl halides are typical.
Wissenschaftliche Forschungsanwendungen
: In chemistry, this compound is used as an intermediate in synthesizing more complex molecules. In biology and medicine, it may serve as a model compound for studying enzyme interactions and drug metabolism. In industry, it is used in producing specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
: The compound acts by interacting with specific molecular targets, such as enzymes or receptors, potentially modifying their activity. The prop-2-enoyl group may engage in Michael addition reactions, while the piperidine and pyrrolidine moieties provide binding sites for biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
: Compared to similar compounds like N-benzylpiperidine derivatives, it offers unique structural elements that can influence its reactivity and interactions. This uniqueness is particularly valuable in designing compounds with targeted activities.
Hope that gives you a good understanding of this fascinating compound. What's next on the agenda?
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-6-21(28)26-14-12-25(13-15-26,19-10-8-7-9-11-19)23(30)27-16-18(2)20(17-27)22(29)31-24(3,4)5/h6-11,18,20H,1,12-17H2,2-5H3/t18-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBIGIRVYQSYJW-UYAOXDASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)OC(C)(C)C)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














